[1-Butyl-5-(2-hydroxy-5-nitrophenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone
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Overview
Description
[1-Butyl-5-(2-hydroxy-5-nitrophenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone: is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Butyl-5-(2-hydroxy-5-nitrophenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne in the presence of a copper catalyst (CuAAC reaction).
Substitution Reactions:
Formation of the Pyrrolidin-1-ylmethanone Moiety: This step involves the reaction of a pyrrolidine derivative with a suitable carbonyl compound to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Agriculture: It can be used in the development of agrochemicals such as herbicides and fungicides.
Pharmaceuticals: The compound can be used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of [1-Butyl-5-(2-hydroxy-5-nitrophenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
[1-Butyl-5-(2-hydroxyphenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone: Lacks the nitro group, which may result in different biological activities.
[1-Butyl-5-(2-amino-5-nitrophenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone: Contains an amino group instead of a hydroxy group, potentially altering its reactivity and biological properties.
[1-Butyl-5-(2-hydroxy-5-chlorophenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone: Contains a chlorine atom, which may affect its chemical and biological behavior.
Uniqueness
The presence of both the hydroxy and nitro groups in [1-Butyl-5-(2-hydroxy-5-nitrophenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone makes it unique compared to its analogs. These functional groups can participate in various chemical reactions, potentially leading to a wide range of biological activities and applications.
Properties
IUPAC Name |
[1-butyl-5-(2-hydroxy-5-nitrophenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-2-3-10-21-16(13-11-12(22(25)26)6-7-14(13)23)15(18-19-21)17(24)20-8-4-5-9-20/h6-7,11,23H,2-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERUYDOZEHQODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(N=N1)C(=O)N2CCCC2)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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